What are the chemical properties of BOC-L-Phenylalanine-13C?
What are the chemical properties of BOC-L-Phenylalanine-13C?
An In-depth Technical Guide to BOC-L-Phenylalanine-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl-¹³C)-L-phenylalanine (BOC-L-Phenylalanine-¹³C), an isotopically labeled amino acid derivative critical for advancements in peptide synthesis, drug development, and metabolic research. This document offers detailed data, experimental protocols, and workflow visualizations to support its application in sophisticated research environments.
Core Chemical Properties and Identifiers
BOC-L-Phenylalanine-¹³C is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group containing a stable ¹³C isotope at the carbonyl carbon. This isotopic label provides a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based studies, allowing for precise tracking and quantification.
Data Presentation: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl-¹³C)amino]-3-phenylpropanoic acid |
| Synonyms | N-(tert-Butoxy(carbonyl-¹³C)-L-phenylalanine, Boc-¹³C-Phe-OH |
| Molecular Formula | C₁₃¹³CH₁₉NO₄[1] |
| Molecular Weight | 266.30 g/mol [1][2] |
| CAS Number | 84771-22-2[1][2] |
| InChI Key | ZYJPUMXJBDHSIF-AWQALXNMSA-N |
| SMILES String | CC(C)(C)O--INVALID-LINK--N--INVALID-LINK--C(O)=O |
Data Presentation: Physicochemical Properties
| Property | Value |
| Appearance | White fine crystalline powder[3][4] |
| Melting Point | 85-87 °C |
| Optical Activity | [α]20/D +25°, c = 1 in ethanol |
| Isotopic Purity | 99 atom % ¹³C |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[4][5] |
| Storage | Store refrigerated (+2°C to +8°C), desiccated, and protected from light[2][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of BOC-L-Phenylalanine-¹³C are crucial for its effective use.
Synthesis of BOC-L-Phenylalanine-¹³C
This protocol describes a general method for the N-Boc protection of L-phenylalanine. To synthesize the ¹³C-labeled version, one would use ¹³C-labeled Di-tert-butyl dicarbonate.
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O), ¹³C-labeled at one carbonyl carbon
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Pentane or Hexane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether or Ethyl acetate
Procedure:
-
Dissolution: Dissolve sodium hydroxide in water in a reaction flask. Initiate stirring and add L-phenylalanine at ambient temperature.[7]
-
Solvent Addition: Add tert-butanol to the well-stirred, clear solution.[7]
-
Boc Protection: Add ¹³C-labeled Di-tert-butyl dicarbonate dropwise to the solution over 1 hour. A white precipitate may form. Allow the reaction to proceed overnight with continuous stirring at room temperature.[7]
-
Extraction (Work-up):
-
Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.[7]
-
Acidify the remaining aqueous layer to a pH of 1-1.5 by carefully adding a saturated solution of potassium hydrogen sulfate. This will be accompanied by the evolution of CO₂.[7]
-
Extract the acidified aqueous layer multiple times with ethyl ether or ethyl acetate.[7]
-
-
Purification:
-
Drying: Collect the white crystalline product by filtration, wash with cold pentane, and dry under vacuum.[7]
Verification of ¹³C Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the successful incorporation of the ¹³C isotope.[8]
Materials:
-
Synthesized BOC-L-Phenylalanine-¹³C
-
Appropriate solvents for sample preparation (e.g., methanol, acetonitrile, water)
-
Mass spectrometer (e.g., LC-MS system)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or inject it into an LC-MS system.
-
Acquire a full scan mass spectrum (MS1) in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the molecular ion peak.
-
The mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of BOC-L-Phenylalanine-¹³C (266.30 g/mol ). This will show a +1 Da mass shift compared to the unlabeled compound (265.31 g/mol ).[8]
-
The presence and high relative intensity of the M+1 peak confirm the successful and efficient incorporation of the single ¹³C isotope.[8]
-
Mandatory Visualizations
Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.
Caption: General synthesis workflow for BOC-L-Phenylalanine-¹³C.
Caption: Mass Spectrometry Workflow for ¹³C Incorporation Analysis.[8]
Applications in Research and Drug Development
The unique properties of BOC-L-Phenylalanine-¹³C make it an invaluable tool in several scientific domains.
-
Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, which is essential for analyzing the structure and dynamics of the resulting peptides.[3][9]
-
Drug Development: In the creation of peptide-based therapeutics, this labeled amino acid is used to investigate drug metabolism, pharmacokinetics (ADME), and target engagement.[3][9] Its hydrophobic nature and aromatic side chain can enhance the stability and bioactivity of peptide drugs.[3]
-
Metabolic Research: The stable ¹³C label can be traced in biological systems to elucidate metabolic pathways involving phenylalanine.[9]
-
Quantitative Proteomics: It is used to synthesize isotope-labeled peptides which serve as internal standards for highly accurate protein quantitation via mass spectrometry.[1][2]
-
Biomolecular NMR: The compound is widely used in biomolecular NMR applications to provide site-specific information for structural and functional studies of proteins and peptides.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Phenylalanine-ð-ð¡-Boc (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2170-0.5 [isotope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 6. L-Phenylalanine-ð-ð¡-Boc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2061-0.1 [isotope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
